
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone is not fully understood. However, studies have suggested that this compound may exert its antitumor and antifungal activities through the inhibition of key enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have reported that 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone exhibits potent cytotoxic effects against cancer cells, leading to cell cycle arrest and apoptosis. Additionally, this compound has also been shown to inhibit the growth of various fungal strains. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone in lab experiments is its potent antitumor and antifungal activities. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer and fungal infections. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the study of 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone. One of the potential directions is the development of new drugs based on this compound for the treatment of cancer and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone is a chemical compound that has shown potential applications in various fields of scientific research, particularly in medicinal chemistry. The synthesis method of this compound involves the reaction of cyclopentadiene, 2-methyl-5-phenylmorpholine-4-carbaldehyde, and ethyl vinyl ketone in the presence of a Lewis acid catalyst. Studies have reported that this compound exhibits potent antitumor and antifungal activities, although its mechanism of action and biochemical and physiological effects are not fully understood. Further studies are needed to fully explore the potential applications of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone involves the reaction of cyclopentadiene, 2-methyl-5-phenylmorpholine-4-carbaldehyde, and ethyl vinyl ketone in the presence of a Lewis acid catalyst. This method has been reported to yield the desired product in good yield and high purity.
Applications De Recherche Scientifique
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have reported that 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone exhibits potent antitumor activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-12-19(18(20)11-15-7-5-6-8-15)17(13-21-14)16-9-3-2-4-10-16/h2-5,7,9-10,14-15,17H,6,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQNZPPKOOAHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CC3CCC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
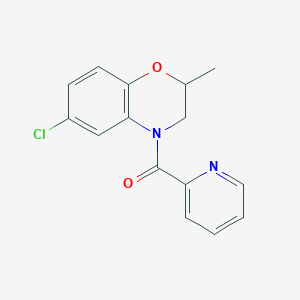

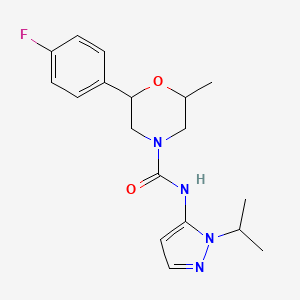
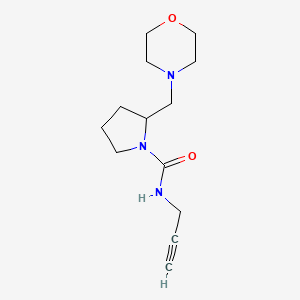
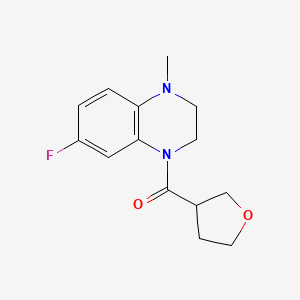
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
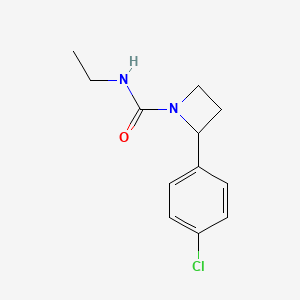

![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)